

# An In-Depth Technical Guide to the Spectroscopic Data of 1-Nitropropene

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## Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B103210

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## Introduction: Unveiling the Molecular Signature of 1-Nitropropene

**1-Nitropropene** ( $C_3H_5NO_2$ ) is a conjugated nitroalkene of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic double bond and an electron-withdrawing nitro group, renders it a versatile building block for the synthesis of a wide array of more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of this molecule. This technical guide offers a comprehensive analysis of the spectroscopic data of **1-nitropropene**, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and utilize this important chemical entity.

The E-isomer, (E)-1-nitro-1-propene, is the more stable and commonly encountered form, and as such, will be the focus of this guide. Its structure is characterized by a methyl group and a nitro group attached to a carbon-carbon double bond.

## The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. By probing the magnetic properties of atomic nuclei,

primarily  $^1\text{H}$  and  $^{13}\text{C}$ , we can deduce the connectivity and chemical environment of each atom within the **1-nitropropene** molecule.

## $^1\text{H}$ NMR Spectroscopy: A Proton's Perspective

The  $^1\text{H}$  NMR spectrum of (E)-1-nitro-1-propene provides a wealth of information regarding the number of distinct proton environments, their relative numbers, and their spatial relationships through spin-spin coupling.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for (E)-1-nitro-1-propene

Proton Assignment	Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
$\text{H}_3\text{C-}$	$\sim 2.1$	Doublet of doublets (dd)	$\sim 7.0, \sim 1.5$
$=\text{CH-CH}_3$	$\sim 7.3$	Doublet of quartets (dq)	$\sim 13.5, \sim 7.0$
$\text{O}_2\text{N-CH=}$	$\sim 7.0$	Doublet of quartets (dq)	$\sim 13.5, \sim 1.5$

Note: Predicted values based on typical ranges for similar structures. Precise values may vary depending on the solvent and spectrometer frequency.

Interpretation of the  $^1\text{H}$  NMR Spectrum:

The spectrum displays three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

- The Methyl Protons ( $\text{H}_3\text{C-}$ ): These protons appear as a doublet of doublets. The larger coupling constant ( $\sim 7.0$  Hz) arises from the vicinal coupling with the adjacent olefinic proton ( $=\text{CH-CH}_3$ ). The smaller coupling constant ( $\sim 1.5$  Hz) is due to a four-bond, long-range coupling with the other olefinic proton ( $\text{O}_2\text{N-CH=}$ ). This long-range coupling is characteristic of protons in a planar, conjugated system.

- The Olefinic Proton adjacent to the Methyl Group ( $=\text{CH}-\text{CH}_3$ ): This proton resonates further downfield due to the deshielding effect of the double bond. It appears as a doublet of quartets. The large doublet splitting ( $\sim 13.5$  Hz) is a result of the trans-vicinal coupling with the other olefinic proton, a key indicator of the (E)-stereochemistry. The quartet splitting arises from coupling to the three protons of the adjacent methyl group.
- The Olefinic Proton adjacent to the Nitro Group ( $\text{O}_2\text{N}-\text{CH}=\text{}$ ): This proton is also significantly deshielded by the electron-withdrawing nitro group and the double bond. It presents as a doublet of quartets. The large doublet splitting ( $\sim 13.5$  Hz) again corresponds to the trans-vicinal coupling. The smaller quartet-like splitting is due to the long-range coupling with the methyl protons.

## $^{13}\text{C}$ NMR Spectroscopy: Mapping the Carbon Skeleton

The  $^{13}\text{C}$  NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for (E)-1-nitro-1-propene

Carbon Assignment	Chemical Shift ( $\delta$ ) (ppm)
$\text{CH}_3-$	$\sim 18$
$=\text{CH}-\text{CH}_3$	$\sim 145$
$\text{O}_2\text{N}-\text{CH}=\text{}$	$\sim 135$

Note: Predicted values based on typical ranges for similar structures. Precise values may vary depending on the solvent and spectrometer frequency.

Interpretation of the  $^{13}\text{C}$  NMR Spectrum:

The spectrum shows three distinct carbon signals:

- The Methyl Carbon ( $\text{CH}_3-$ ): This carbon appears in the typical upfield region for  $\text{sp}^3$ -hybridized carbons in an alkyl group.

- The Olefinic Carbons ( $=\text{CH}-\text{CH}_3$  and  $\text{O}_2\text{N}-\text{CH}=\text{}$ ): These  $\text{sp}^2$ -hybridized carbons resonate in the downfield region characteristic of alkenes. The carbon atom directly attached to the electron-withdrawing nitro group ( $\text{O}_2\text{N}-\text{CH}=\text{}$ ) is expected to be more deshielded and thus appear at a slightly higher chemical shift compared to the other olefinic carbon.

## Probing Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For **1-nitropropene**, the key absorptions are those of the nitro group and the carbon-carbon double bond.

Table 3: Characteristic IR Absorption Frequencies for (E)-1-nitro-1-propene

Vibrational Mode	Frequency Range ( $\text{cm}^{-1}$ )	Intensity
Asymmetric $\text{NO}_2$ Stretch	1550 - 1500	Strong
Symmetric $\text{NO}_2$ Stretch	1365 - 1345	Strong
$\text{C}=\text{C}$ Stretch (conjugated)	1650 - 1620	Medium
$=\text{C}-\text{H}$ Bend (trans)	980 - 960	Strong
$\text{C}-\text{H}$ Stretch ( $\text{sp}^2$ )	3100 - 3000	Medium
$\text{C}-\text{H}$ Stretch ( $\text{sp}^3$ )	3000 - 2850	Medium

Interpretation of the IR Spectrum:

- The Nitro Group ( $\text{NO}_2$ ): The most prominent and diagnostic peaks in the IR spectrum of **1-nitropropene** are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The conjugation with the double bond slightly lowers these frequencies compared to a non-conjugated nitroalkane.
- The Carbon-Carbon Double Bond ( $\text{C}=\text{C}$ ): A medium intensity peak in the  $1650\text{-}1620\text{ cm}^{-1}$  region confirms the presence of the  $\text{C}=\text{C}$  double bond. Its position indicates conjugation with the nitro group.

- Olefinic C-H Bonds (=C-H): The strong band around 980-960  $\text{cm}^{-1}$  is characteristic of the out-of-plane bending vibration of a trans-disubstituted alkene, providing further evidence for the (E)-stereochemistry. The  $\text{sp}^2$  C-H stretching vibrations are observed at wavenumbers just above 3000  $\text{cm}^{-1}$ .
- Alkyl C-H Bonds (-CH<sub>3</sub>): The  $\text{sp}^3$  C-H stretching vibrations of the methyl group appear at wavenumbers just below 3000  $\text{cm}^{-1}$ .

## Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data for (E)-1-nitro-1-propene

m/z	Proposed Fragment	Relative Intensity
87	[M] <sup>+</sup> (Molecular Ion)	High
70	[M - OH] <sup>+</sup>	Moderate
57	[M - NO] <sup>+</sup>	Moderate
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	High
39	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>	High

Note: Fragmentation patterns are proposed based on common fragmentation pathways for nitroalkenes and are subject to variation depending on the ionization method and energy.

Interpretation of the Mass Spectrum:

- Molecular Ion Peak ([M]<sup>+</sup>): The mass spectrum of **1-nitropropene** will show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 87, corresponding to the molecular weight of C<sub>3</sub>H<sub>5</sub>NO<sub>2</sub>[1].

- Major Fragmentation Pathways: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for nitroalkenes include:
  - Loss of a hydroxyl radical ( $\bullet\text{OH}$ ): A peak at  $m/z$  70 can be attributed to the loss of a hydroxyl radical, a rearrangement common in nitro compounds.
  - Loss of nitric oxide ( $\bullet\text{NO}$ ): A peak at  $m/z$  57 would result from the loss of a nitric oxide radical.
  - Cleavage of the C-N bond: This can lead to the formation of hydrocarbon fragments. A prominent peak at  $m/z$  41 is likely due to the stable allyl cation ( $[\text{C}_3\text{H}_5]^+$ ). Further loss of hydrogen atoms can lead to a peak at  $m/z$  39.

## Experimental Protocols

### Synthesis of 1-Nitropropene via the Henry Reaction

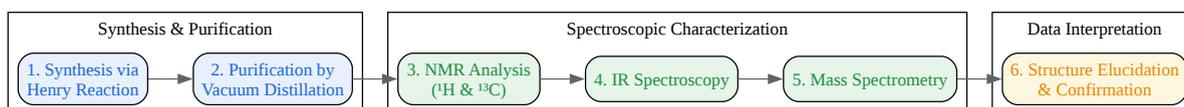
The synthesis of **1-nitropropene** is typically achieved through a Henry (nitroaldol) reaction between nitroethane and acetaldehyde, followed by dehydration of the intermediate nitroalkanol. The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction[2][3].

#### Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine nitroethane (1.0 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent such as methanol or ethanol.
- Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, dissolved in a small amount of water.
- Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Dehydration: Upon completion of the nitroaldol addition, the reaction mixture is acidified, typically with a dilute mineral acid like hydrochloric acid, and gently heated to effect dehydration of the intermediate nitroalkanol to yield **1-nitropropene**.

- **Workup and Purification:** After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure. The crude **1-nitropropene** can then be purified by vacuum distillation.

## Spectroscopic Analysis Workflow



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Figure 1. Workflow for the synthesis and spectroscopic characterization of **1-nitropropene**.

## Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **1-nitropropene**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of the key nitro and alkene functional groups and provides evidence for the (E)-stereochemistry. Mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists, enabling the confident identification and utilization of **1-nitropropene** in their research and development endeavors.

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